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Compound of Interest

4-Methylmorpholine-3-carboxylic
Compound Name: o
aci

Cat. No. B1603699

Introduction

4-Methylmorpholine-3-carboxylic acid is a heterocyclic compound of interest in synthetic
chemistry and drug discovery. As a substituted morpholine, it possesses a conformationally
constrained scaffold, while the carboxylic acid moiety provides a handle for further chemical
modification. Accurate structural confirmation and purity assessment are paramount for its
application in research and development. This technical guide provides an in-depth analysis of
the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—used to unequivocally characterize this molecule. This document is
intended for researchers, scientists, and drug development professionals, offering not just raw
data, but a field-proven interpretation rooted in the principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following
standardized numbering scheme for the atoms of 4-Methylmorpholine-3-carboxylic acid
(CeH11NOs3, Molecular Weight: 145.16 g/mol ) will be used throughout this guide.[1]

Caption: Structure and numbering of 4-Methylmorpholine-3-carboxylic acid.
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Proton (*H) Nuclear Magnetic Resonance (NMR)
Spectroscopy

IH NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic
molecules by providing information about the chemical environment, connectivity, and number
of different types of protons.

Experimental Protocol (Exemplary)

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylmorpholine-3-carboxylic
acid in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, CDsOD). The choice of
solvent is critical; CDsOD is used here as it readily solubilizes the compound and its
exchangeable proton (OH) does not obscure other signals.

e Instrument: A 400 MHz NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: Standard single-pulse experiment (zQ).

o

Temperature: 298 K.

[¢]

Number of Scans: 16 (adjust as needed for signal-to-noise).

[¢]

Relaxation Delay: 2.0 seconds.

o

Reference: The residual solvent peak of CD3OD is used as an internal standard (6 = 3.31
ppm).

Data Summary and Interpretation

The *H NMR spectrum provides a distinct fingerprint for the molecule. The morpholine ring
protons appear as complex multiplets due to their fixed chair conformation, while the N-methyl
group gives a characteristic singlet.
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Chemical Shift o ] ] Rationale for
Multiplicity Integration Assignment .
(3) ppm Assighment

This proton is
adjacent to the
electron-
withdrawing
4.24 - 4,22 m 1H H-2 oxygen (O1) and
the nitrogen
(N4), causing a
significant
downfield shift.

Protons on C6
are adjacent to
the
electronegative
oxygen, shifting
4.00 - 3.99 m 1H H-6 (eq) them downfield.
The equatorial
proton typically
appears slightly
downfield of the

axial proton.

This complex
multiplet contains
the proton at the
chiral center (H-
3) and other ring
H-3, H-6 (ax), H- :
3.74 - 3.64 m 3H protons. H-3 is
> (eq) deshielded by
the adjacent
nitrogen and the
carboxylic acid

group.

3.42 - 3.38 m 1H H-2 The second

proton on C2,
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adjacent to
oxygen and

nitrogen.

The axial proton

on C5, adjacent
3.20-3.19 m 1H H-5 (ax) )

to the nitrogen

atom.

The three
protons of the
methyl group are
equivalent and
show no
coupling,

2.95 S 3H N-CHs resulting in a
sharp singlet. Its
position is
characteristic for
a methyl group
attached to a

nitrogen atom.

Data sourced from Benchchem based on a synthesis protocol.[1]

Expertise in Interpretation: The complexity of the multiplets between 3.19 and 4.24 ppm is
characteristic of the morpholine ring's rigid chair conformation.[2][3] In this conformation, axial
and equatorial protons have different chemical environments and exhibit complex spin-spin
coupling (both geminal and vicinal), preventing a simple first-order analysis (n+1 rule). The
signals are often overlapping, requiring 2D NMR techniques like COSY for definitive
assignment. The singlet at 2.95 ppm is a clear indicator of the N-methyl group, confirming the
N-alkylation of the morpholine ring.

Carbon-13 (**C) Nuclear Magnetic Resonance (NMR)
Spectroscopy
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13C NMR spectroscopy provides information on the carbon framework of the molecule. Since
no direct experimental spectrum was found in the cited literature, the following is a predicted
spectrum based on established chemical shift ranges for similar functional groups.

Experimental Protocol (Exemplary)

o Sample Preparation: As per *H NMR protocol.
e Instrument: A 100 MHz (for 3C) NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: Proton-decoupled 3C experiment (e.g., zgpg30).

[¢]

Temperature: 298 K.

[¢]

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

[e]

Relaxation Delay: 2.0 seconds.

o

Reference: The solvent peak of CDsOD (o = 49.0 ppm).

Predicted Data and Interpretation

The predicted chemical shifts are derived from typical values for N-substituted morpholines and
carboxylic acids.[4][5]
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Predicted Chemical Shift

3) Carbon Assignment Rationale for Prediction
ppm

The carbonyl carbon of a

carboxylic acid is highly
~170-175 C=0 deshielded and typically

appears in this downfield

region.[5]

These carbons are attached to

the electronegative ring
~65-70 C-2,C-6 oxygen (O1), causing a

significant downfield shift into

the typical C-O range.

This carbon is adjacent to the

nitrogen atom and the

~55-60 C-3 ] ] )
carboxylic acid group, leading
to a downfield shift.
This carbon is adjacent to the
~50-55 C-5 ]
nitrogen atom.
The N-methyl carbon appears
in a characteristic region for
~45-50 N-CHs

carbons attached to a nitrogen

atom.

Causality Behind Predictions: The chemical shifts of the morpholine ring carbons (C2, C3, C5,
C6) are primarily influenced by their proximity to the heteroatoms (N4 and O1). Carbons
adjacent to the oxygen (C2, C6) are expected to be the most downfield. The presence of the
carboxylic acid substituent at the C3 position will further deshield C3 relative to C5. The
carbonyl carbon of the acid is the most down-of-all, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to specific bond vibrations. While an
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experimental spectrum for the title compound is not available, its key absorptions can be
reliably predicted.

Experimental Protocol (Exemplary)

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount
of the solid sample directly on the ATR crystal.

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition Parameters:

[e]

Range: 4000 - 400 cm~1.

Resolution: 4 cm~—1.

[e]

Number of Scans: 16.

o

[¢]

Format: Transmittance or Absorbance.

Predicted Data and Interpretation

The predicted IR spectrum is dominated by the features of the carboxylic acid and the
morpholine backbone.
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Predicted
Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale for
Prediction

3300 - 2500 (very
broad)

O-H stretch

Carboxylic Acid

This extremely broad
absorption is the
hallmark of a
hydrogen-bonded
carboxylic acid dimer
and often overlaps
with C-H stretches.

2980 - 2850 (sharp)

C-H stretch

Aliphatic (CHz, CHs)

These absorptions
arise from the
stretching of C-H
bonds in the
morpholine ring and

the N-methyl group.

1730 - 1700 (strong,
sharp)

C=0 stretch

Carboxylic Acid

A strong, sharp peak
in this region is
definitive for the
carbonyl group of a

carboxylic acid.

1320 - 1210 (medium)

C-O stretch

Carboxylic Acid &
Ether

This region will
contain contributions
from both the C-O
single bond of the
carboxylic acid and
the C-O-C ether
linkage within the

morpholine ring.
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This absorption
corresponds to the
. ) ) stretching of the C-N
1200 - 1050 (medium)  C-N stretch Tertiary Amine o
bonds within the N-
methylmorpholine

structure.

Expertise in Interpretation: The most diagnostic feature would be the simultaneous presence of
a very broad O-H stretch centered around 3000 cm~* and a strong carbonyl (C=0) peak
around 1710 cm~1.[6] This combination is a highly reliable indicator of a carboxylic acid
functional group. The C-H stretches just below 3000 cm~! confirm the aliphatic nature of the
ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol (Exemplary)

e Sample Introduction: Infuse a dilute solution of the sample (e.g., in methanol) directly into the
ion source.

e Instrument: An Electrospray lonization Time-of-Flight (ESI-TOF) mass spectrometer.

e Acquisition Parameters:

o

lonization Mode: Positive (to observe [M+H]*) and Negative (to observe [M-H]").

[¢]

Mass Range: m/z 50 - 500.

o

Capillary Voltage: 3.5 kV.

o

Source Temperature: 120 °C.

Predicted Data and Fragmentation Analysis
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The predicted m/z values are based on the compound's exact mass and common ionization
adducts.[7]

Predicted m/z lon Species Rationale

Protonated molecule; expected
146.081 [M+H]* to be the base peak in positive
ESI mode.

Sodiated adduct; commonly

168.063 [M+Na]* )
observed in ESI-MS.
Deprotonated molecule;
144.066 [M-H]~ expected to be the base peak

in negative ESI mode.

Fragmentation Pathway: In tandem MS (MS/MS) experiments, the protonated molecule
([M+H]* at m/z 146.1) would likely undergo fragmentation. The most probable fragmentation
pathway involves the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or COz2
(44 Da), and cleavage of the morpholine ring.
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[M+H]*
m/z = 146.1

Loss of H20 Loss of COOH radical
(-18 Da) (-45 Da)

[CeH10NO2]* [CsH12NO]*
m/z = 128.1 m/z = 102.1

ing Cleavage

Loss of C2H40O
(-44 Da)

:

[CsHsN]+
m/z = 58.1

Click to download full resolution via product page
Caption: Plausible fragmentation pathway for [M+H]* of the title compound.

Trustworthiness of Analysis: The fragmentation is guided by established principles.[8][9] The
initial loss of water or the entire carboxyl group is a common pathway for protonated carboxylic
acids. Subsequent fragmentation of the morpholine ring, such as the loss of an ethylene oxide
unit, is also a characteristic cleavage for this heterocyclic system. The fragment at m/z 102.1
corresponds to the 4-methylmorpholine cation radical after loss of the carboxyl group, a very
stable and expected fragment.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 4-Methylmorpholine-3-carboxylic acid is not based on a
single technique but on the convergence of all spectroscopic data. The following workflow
illustrates the logical process of structure elucidation.
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IR Spectroscopy NMR Spectroscopy
(FTIR-ATR) (*H, 13C)

Mass Spectrometry
(ESI-TOF)

Molecular Weight Confirmed Functional Groups Identified Connectivity & Skeleton Mapped
(m/z = 146.1 for [M+H]*) (Carboxylic Acid, Amine, Ether) (Morpholine Ring, N-Me, C3-COOH)

Structure Confirmed:
4-Methylmorpholine-3-carboxylic acid
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Caption: Logical workflow for the integrated spectroscopic analysis.

Conclusion

The collective spectroscopic evidence provides a definitive structural confirmation of 4-
Methylmorpholine-3-carboxylic acid. *H NMR confirms the presence and connectivity of the
morpholine ring protons and the N-methyl group. Predicted 3C NMR accounts for all six unique
carbon environments. Predicted IR spectroscopy corroborates the key functional groups,
especially the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and
provides fragmentation data consistent with the proposed structure. This guide demonstrates
how a multi-technique spectroscopic approach ensures the highest level of scientific integrity
and confidence in molecular characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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